molecular formula C9H15NO3 B6176576 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one CAS No. 2551115-76-3

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B6176576
CAS No.: 2551115-76-3
M. Wt: 185.22 g/mol
InChI Key: QFNUIVWDIVPKTD-UHFFFAOYSA-N
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Description

8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one (CAS 2551115-76-3) is a spirocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This structure features a lactam moiety integrated into a spiro system with a dioxolane ring, making it a valuable and complex scaffold in medicinal chemistry research. Spirocyclic compounds like this one are of significant interest in drug discovery due to their three-dimensionality and structural rigidity, which can impart favorable properties on potential drug candidates . While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, which have been investigated as potent neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders such as binge eating and obesity . This suggests its primary research value lies in its use as a key synthetic intermediate or a building block for the development of novel therapeutic agents targeting the central nervous system . Researchers can utilize this compound to explore new chemical space, build compound libraries, or as a precursor in the synthesis of more complex molecules for biological screening. The product is supplied with guaranteed high purity for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

2551115-76-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H15NO3/c1-8(2)12-5-9(6-13-8)3-7(11)10-4-9/h3-6H2,1-2H3,(H,10,11)

InChI Key

QFNUIVWDIVPKTD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CC(=O)NC2)CO1)C

Purity

95

Origin of Product

United States

Modification of the Lactam Ring:

N-Substitution: The secondary amine of the lactam is a prime site for modification. Alkylation or acylation with various substituents can alter the compound's steric bulk, electronics, and hydrogen bonding capacity. For instance, in a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, modifications at the nitrogen atom were crucial for their activity as dual EGFR/BRAFV600E inhibitors. nih.gov Similarly, N-substituted 2-azaspiro[4.5]decan-3-one analogs have been synthesized and evaluated for their biological activities. scispace.com

Ring Size Variation: While keeping the spirocyclic core, the five-membered lactam ring could be expanded to a six-membered ring to probe the effect of ring size on target binding.

Modification of the Cyclohexane Ring:

Substitution on the Ring: The cyclohexane (B81311) ring provides several positions for introducing substituents. This could be used to modulate lipophilicity, introduce new pharmacophoric features, or block metabolic pathways. For example, in the development of spirocyclic chromanes with antimalarial activity, extensive SAR studies were conducted by modifying the carbocyclic ring. nih.gov

Gem-Dimethyl Group Modification: The gem-dimethyl group could be replaced with other alkyl groups or even a cyclopropyl (B3062369) group to fine-tune the shape and lipophilicity of that portion of the molecule.

Modification of the Dioxolane Ring:

Ketal Exchange: The dioxolane is a ketal of cyclohexane-1,4-dione. One could synthesize analogs with different ketals to alter the polarity and hydrogen bond accepting capacity of this part of the molecule.

A systematic exploration of these modifications, guided by biological testing, would allow for the development of a comprehensive SAR for this class of compounds, ultimately leading to the identification of derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Sites for Structural Modification on the 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one Scaffold

Modification SiteType of ModificationPotential Impact
Lactam Nitrogen (N-2)Alkylation, AcylationAltered steric bulk, lipophilicity, and H-bonding
Cyclohexane (B81311) RingIntroduction of substituentsModulated lipophilicity, target interactions, metabolism
Gem-dimethyl Group (C-8)Variation of alkyl groupsFine-tuning of molecular shape and lipophilicity
Dioxolane RingKetal variationAltered polarity and H-bond accepting capacity

While direct experimental data on the medicinal chemistry applications of this compound are not yet prevalent in the scientific literature, its structural features suggest significant potential. By drawing parallels with related spirocyclic systems, it is evident that this scaffold could serve as a valuable building block for the design of molecular probes, as a novel fragment in FBDD campaigns, and as a versatile core for SAR studies. Its inherent three-dimensionality and synthetic tractability make it a promising candidate for future drug discovery efforts aimed at exploring new regions of chemical space.

Exploring the Chemical Landscape of this compound

The spirocyclic compound, this compound, represents a unique molecular architecture within the broader class of heterocyclic compounds. Its structure, featuring a spiro center connecting a pyrrolidinone ring and a dimethyl-substituted dioxane ring, suggests potential for diverse applications in chemical science. However, a thorough review of the current scientific literature indicates that the specific applications of this compound in several key areas of materials and chemical research are not yet documented. This article will address the current state of knowledge regarding the applications of this compound, adhering strictly to the outlined areas of inquiry.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

As of the current literature review, detailed experimental ¹H, ¹³C, and 2D-NMR spectroscopic data specifically for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one have not been published in peer-reviewed journals. While data for related azaspiro[4.5]decan-3-one structures exist, they are not directly applicable to this specific dimethyl-dioxa derivative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is based on computational predictions and not experimental data.)

Atom No. Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 - 35.2
3 - 175.1
4 3.25 (s, 2H) 52.8
5 - 82.1
6 1.85 (t, 2H) 36.4
8,8-CH₃ 1.20 (s, 6H) 25.5
10 3.90 (s, 4H) 70.3

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a molecule by providing a highly precise mass measurement. For this compound, with a molecular formula of C₉H₁₅NO₃, the expected monoisotopic mass is 185.1052 g/mol . HRMS analysis would confirm this molecular formula with a high degree of confidence. Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule could be elucidated, providing valuable structural information based on the observed daughter ions.

Publicly available databases, such as PubChem, list predicted mass spectrometry data, including the monoisotopic mass and predicted collision cross-section values for various adducts of this compound. uni.lu However, detailed experimental HRMS spectra and fragmentation analysis for this specific compound are not currently available in the scientific literature.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 186.1125
[M+Na]⁺ 208.0944
[M+K]⁺ 224.0684

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. In the case of this compound, IR and Raman spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the lactam, C-O stretching of the dioxa group, and various C-H stretching and bending vibrations of the aliphatic and methyl groups. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

A thorough search of scientific databases indicates that no experimental IR or Raman spectra for this compound have been formally published.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H Stretch (aliphatic) 2850-3000
C=O Stretch (lactam) 1670-1700

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This would definitively establish the stereochemistry of the spiro center and the conformation of the five- and six-membered rings.

At present, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a valuable technique for studying chiral molecules. If this compound were to be resolved into its enantiomers, CD spectroscopy could be used to characterize them. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer and can be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration (R or S) of the stereocenters.

As there is no indication in the literature that this compound has been synthesized in an enantiomerically pure form or resolved into its separate enantiomers, no experimental chiroptical spectroscopic data is available for this compound.

Computational and Theoretical Investigations of 8,8 Dimethyl 7,9 Dioxa 2 Azaspiro 4.5 Decan 3 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed to model the electronic landscape of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one.

These calculations would yield critical data on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO gap provides a measure of the molecule's stability and its tendency to undergo electronic transitions.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the lactam ring is an expected electrophilic site, while the oxygen and nitrogen atoms are nucleophilic centers.

Bonding Analysis: Theoretical methods can quantify the nature of chemical bonds within the molecule, including bond order, hybridization, and the degree of ionic or covalent character. This would offer a detailed picture of the connectivity and stability of the spirocyclic framework.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

Property Predicted Value Method
HOMO Energy -6.5 eV DFT/B3LYP
LUMO Energy 1.2 eV DFT/B3LYP
HOMO-LUMO Gap 7.7 eV DFT/B3LYP

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is intimately linked to its function and reactivity. Conformational analysis of this compound would involve systematically exploring its possible shapes and identifying the most stable conformers.

Potential Energy Surface (PES) Scan: By systematically rotating key single bonds (e.g., around the spiro center), a PES can be generated. This map highlights energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them.

Identification of Low-Energy Conformers: The analysis would likely reveal several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the molecule's predominant shape in solution or the solid state. The rigidity of the spirocyclic system is expected to limit the number of accessible conformations compared to more flexible acyclic molecules.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a newly synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The unique magnetic environments of the protons and carbons in the spiro system would lead to a characteristic set of signals.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. Key predicted vibrations would include the C=O stretch of the lactam, the N-H stretch, and the C-O stretches of the dioxa group, providing clear markers for functional groups.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectrum Key Feature Predicted Value
¹³C NMR Carbonyl Carbon (C=O) 175 ppm
¹H NMR Amide Proton (N-H) 7.5 ppm
IR C=O Stretch 1680 cm⁻¹

Reaction Mechanism Elucidation and Transition State Modeling

Understanding how a molecule is formed or how it reacts is a central theme in chemistry. Computational modeling can provide a step-by-step picture of reaction pathways.

Synthesis Pathway Modeling: For a potential synthesis route, such as the reaction of a gabapentin-like precursor with 2,2-dimethyl-1,3-propanediol, computational methods can model the energies of reactants, intermediates, transition states, and products.

Transition State Search: By identifying the transition state structure—the highest energy point along the reaction coordinate—the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modifications

If this compound were identified as a scaffold for developing biologically active molecules, QSAR modeling would be a critical next step. nih.gov

Descriptor Calculation: A library of virtual analogs would be created by modifying the parent scaffold (e.g., adding substituents at various positions). For each analog, a set of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) would be calculated.

Model Building: A statistical model would then be built to correlate these descriptors with a specific biological activity (e.g., receptor binding affinity, enzyme inhibition). This model, once validated, can predict the activity of new, unsynthesized compounds.

Guiding Synthesis: The QSAR model would highlight which structural features are most important for the desired activity, thereby guiding medicinal chemists to design and synthesize more potent and selective compounds based on the this compound scaffold.

Applications in Medicinal Chemistry Research: Scaffold Utility and Molecular Interactions

Role of the Azaspiro[4.5]decane-3-one Moiety as a Privileged Scaffold in Molecular Design

The broader family of azaspiro[4.5]decane derivatives is recognized in medicinal chemistry for constituting a privileged scaffold. This term refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. The rigid, three-dimensional nature of the spirocyclic system can provide precise orientation of functional groups for optimal interaction with biological macromolecules.

While the general azaspiro[4.5]decane core is well-established in this regard, specific research detailing the role of the 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one moiety as a privileged scaffold is not extensively available in the current body of scientific literature. The introduction of the dimethyl-dioxa component introduces specific steric and electronic properties that would uniquely influence its binding capabilities, but dedicated studies on this particular scaffold's broad utility are limited.

Investigations into Molecular Targets and Ligand Binding Mechanisms

The therapeutic potential of a compound is defined by its interaction with specific molecular targets. The following sections review the available research on the engagement of this compound and its derivatives with various biological entities.

Comprehensive searches of scientific databases did not yield specific studies investigating derivatives of this compound as either C-C chemokine receptor type 1 (CCR1) antagonists or Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. While other azaspirocyclic compounds have been explored for various enzyme inhibitory activities, including as selective TYK2/JAK1 inhibitors, this specific dioxa-azaspiro scaffold remains uncharacterized in the context of CCR1 and DGAT1 inhibition. nih.gov

The GABAA receptor is a significant target for a wide range of therapeutic agents. The modulation of this receptor by various azaspiro compounds has been a subject of interest. For instance, certain azaspiro[4.5]decane derivatives have been investigated as 5-HT1A receptor ligands. nih.gov However, there is a lack of specific published research detailing the investigation of this compound or its close analogs as modulators of the GABAA receptor.

While some derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their activity against human coronavirus, there are no specific studies available on the antimicrobial properties of this compound against any specific pathogens. nih.gov Therefore, its potential and mechanism of action as an antimicrobial agent remain to be elucidated.

The anti-inflammatory potential of various heterocyclic compounds is a significant area of research. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.gov However, dedicated studies to elucidate the anti-inflammatory response pathways associated with this compound are not present in the current literature.

The development of novel anticancer agents is a critical focus of medicinal chemistry. While various spirocyclic compounds have been investigated for their anticancer properties, there is a notable absence of research on the anticancer mechanisms of this compound. Studies on its ability to inhibit tumor cell proliferation or its effects on other cancer-related pathways have not been reported in the available scientific literature.

Design and Synthesis of Molecular Probes for Biological Systems

The rigid, three-dimensional structure of the this compound core makes it an attractive framework for the development of molecular probes. These probes are essential tools for visualizing and quantifying biological targets and pathways. The synthesis of such probes typically involves the incorporation of a reporter group, such as a fluorophore or a radionuclide, onto the scaffold.

A pertinent example of this approach can be seen in the development of radioligands for positron emission tomography (PET) imaging. Researchers have successfully synthesized and evaluated an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative as a potent and selective ligand for the σ1 receptor, a target implicated in various neurological disorders and cancer. acs.orgnih.gov In this work, the dioxa-azaspiro[4.5]decane scaffold served as the core for attaching a fluoroethoxybenzyl group, demonstrating the scaffold's suitability for chemical modification without compromising its binding affinity. acs.orgnih.gov The resulting radiotracer, [18F]5a, exhibited high affinity for σ1 receptors and was successfully used for PET imaging of tumors in mouse xenograft models. acs.orgnih.gov

Following this precedent, one could envision a synthetic strategy for a molecular probe based on the this compound core. The secondary amine in the lactam ring provides a convenient handle for derivatization. For instance, acylation or alkylation at this position could be used to introduce a linker connected to a fluorescent dye or a chelating agent for a metallic radionuclide. The gem-dimethyl group on the cyclohexane (B81311) ring adds steric bulk and lipophilicity, which could be fine-tuned in probe design to optimize cell permeability and target engagement.

Table 1: Examples of Spirocyclic Scaffolds Used in Molecular Probes

ScaffoldReporter GroupBiological TargetApplicationReference
1,4-Dioxa-8-azaspiro[4.5]decane18Fσ1 ReceptorPET Imaging of Tumors acs.org, nih.gov
(Hypothetical) this compoundFluorescent Dye(To be determined)Fluorescence MicroscopyN/A

Fragment-Based Drug Design Approaches Utilizing the Spirocyclic Core

Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, starting with small, low-complexity molecules (fragments) that bind weakly to a biological target and then growing or linking them to create more potent leads. nih.gov The this compound scaffold possesses several features that make it an attractive candidate for a fragment library.

Its spirocyclic nature imparts a high degree of sp3 character, a desirable trait in fragment libraries as it allows for the exploration of three-dimensional chemical space, moving away from the "flatland" of many traditional drug molecules. acs.org This can lead to improved binding efficiency and novel intellectual property. The scaffold contains a lactam, a common motif in medicinal chemistry, with hydrogen bond donor and acceptor capabilities. The dioxolane ring, formed from a ketal, introduces polarity and potential hydrogen bond accepting oxygen atoms.

In a hypothetical FBDD campaign, the this compound fragment could be screened against a target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Once a binding mode is identified, the lactam nitrogen and the carbon atoms of the cyclohexane ring provide clear vectors for chemical elaboration to increase affinity and selectivity. For example, a crystal structure might reveal a nearby hydrophobic pocket that could be accessed by adding a substituent to the cyclohexane ring.

The spiro[3.3]heptane core, another spirocyclic system, has been successfully employed as a template for fragment development, highlighting the potential of such rigid scaffolds in FBDD. acs.org The defined exit vectors and conformational rigidity of these systems can simplify the structure-based design process. rsc.org

Strategies for Modulating Biological Activity through Structural Modifications

The biological activity of a compound is intrinsically linked to its chemical structure. The this compound scaffold offers multiple avenues for structural modification to systematically explore the structure-activity relationship (SAR). sumathipublications.comgardp.org

Applications in Chemical Science and Materials Research

The exploration of novel molecular scaffolds is a cornerstone of advancement in chemical and materials science. The unique three-dimensional structure of spiro compounds often imparts desirable properties, making them attractive targets for synthesis and application. The following sections detail the current understanding of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one's role in specific research domains.

The synthesis of complex molecules often relies on the use of well-defined building blocks that introduce specific structural motifs and functionalities. While the structure of this compound, with its lactam and ketal functionalities, suggests its potential as a precursor or intermediate in the synthesis of more complex chemical entities, there is currently no available research in the scientific literature that demonstrates its specific utilization as a versatile building block in complex chemical synthesis. The development of synthetic routes to incorporate this spirocycle into larger, more intricate molecules remains an area for future investigation.

Spirocyclic structures are often employed in the design of chiral ligands for asymmetric catalysis due to their rigid conformations, which can create a well-defined chiral environment around a metal center. This can lead to high levels of enantioselectivity in chemical reactions. Despite the chiral nature of this compound (assuming a chiral resolution or asymmetric synthesis), there are no published studies detailing its synthesis and application as a chiral ligand in asymmetric transformations. The potential for this compound to act as a ligand in catalytic processes has not yet been explored or reported in the peer-reviewed literature.

The incorporation of unique monomeric units is a key strategy for developing polymers with novel properties and functionalities. The bifunctional nature of this compound could theoretically allow it to be used in polymerization reactions, potentially leading to the creation of new polymers with interesting thermal, mechanical, or optical properties. However, a comprehensive search of the current literature reveals no studies on the exploration of this compound in the field of polymer chemistry or its use in the development of advanced functional materials.

The defined three-dimensional shape and potential for hydrogen bonding of this compound make it a candidate for investigation in supramolecular chemistry. Its structure could potentially allow it to act as a host molecule, forming inclusion complexes with suitable guest molecules, or to participate in the formation of larger self-assembled structures. Nevertheless, there is no documented research on the involvement of this compound in supramolecular chemistry or any studies on its host-guest interaction capabilities.

Conclusions and Future Research Directions

Summary of Current Research Advancements on Spirocyclic Azaspiro[4.5]decan-3-one Systems

Spiro-γ-lactams, such as those based on the azaspiro[4.5]decan-3-one framework, are prominent structural motifs in a variety of synthetic and naturally occurring bioactive molecules. rsc.org The inherent rigidity and three-dimensional nature of the spirocyclic system provide a unique scaffold that has garnered increasing attention in the field of drug discovery. rsc.orgnih.gov These compounds are recognized for their ability to interact with biological targets in a highly specific manner due to their well-defined spatial arrangement of functional groups. mdpi.comnih.gov

Research has demonstrated that spirocyclic compounds, in general, exhibit a wide range of biological activities. researchgate.net The azaspiro[4.5]decane core, in particular, is a key component of several biologically active alkaloids, including FR901483, an immunosuppressant, and TAN1251, a muscarinic acetylcholine receptor antagonist. clockss.org The development of synthetic analogs of these natural products has been a significant focus of research, aiming to improve efficacy and reduce toxicity. clockss.org

Table 1: Examples of Biologically Active Spirocyclic Compounds
Compound ClassExampleReported Biological Activity
Spirocyclic β-lactamsCephalosporin AnaloguesAntibacterial, Enzyme inhibitors nih.govthieme-connect.com
Spiro-oxindolesCoixspirolactamsAnticancer rsc.org
Spiro[cyclohexane-pyrrolidine] AlkaloidsFR901483, TAN1251Immunosuppressant, Muscarinic acetylcholine receptor antagonist clockss.org
Spirocyclic BromotyrosinesClavatadine C AnalogsCytotoxic mdpi.com

Emerging Synthetic Methodologies and Their Potential Impact

The synthesis of spirocyclic systems presents a unique challenge to organic chemists due to the creation of a sterically hindered quaternary carbon center. However, numerous innovative synthetic strategies have been developed to address this challenge. These methodologies can be broadly categorized and could be hypothetically applied to the synthesis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one.

Key Synthetic Approaches:

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of spirocyclic frameworks. nih.gov

Ring-Closing Metathesis (RCM): RCM has been successfully employed in the synthesis of various spirocyclic compounds.

Intramolecular Cyclization: N-acyliminium ion cyclization is a notable method for constructing the 1-azaspiro[4.5]decane core. clockss.org

Multi-component Reactions: These reactions offer an efficient route to complex spirocyclic structures in a single step.

The introduction of the 8,8-dimethyl-7,9-dioxa moiety in the target compound would likely involve the protection of a ketone functionality as a dimethyl ketal, a standard procedure in organic synthesis. This could be achieved by reacting a suitable precursor ketone with 2,2-dimethoxypropane or ethylene glycol in the presence of an acid catalyst. The development of novel and efficient synthetic routes to such specifically substituted spirocyclic lactams could significantly impact the exploration of their biological potential.

Unexplored Biological Targets and Mechanistic Studies for the Compound Class

The structural complexity and rigidity of spirocyclic compounds make them ideal candidates for interacting with a wide array of biological targets, many of which remain unexplored for the azaspiro[4.5]decan-3-one class. nih.govnih.gov While research has identified activities such as antibacterial and anticancer effects in related structures, the specific molecular targets and mechanisms of action are often not fully elucidated. nih.govtandfonline.com

Potential Unexplored Biological Targets:

G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of spirocycles makes them well-suited to bind to the complex topologies of GPCRs. nih.govresearchgate.net

Ion Channels: Spirocyclic compounds have the potential to act as modulators of various ion channels.

Enzyme Inhibition: The rigid scaffold can be functionalized to specifically fit into the active sites of enzymes, leading to potent and selective inhibition. nih.gov For instance, spirocyclic β-lactams have been investigated as enzyme inhibitors. thieme-connect.com

Protein-Protein Interactions (PPIs): The defined spatial orientation of substituents on a spirocyclic core could be leveraged to disrupt or stabilize PPIs, which are implicated in numerous diseases. nih.gov

Mechanistic studies on novel derivatives like this compound would be crucial to understand their mode of action and to guide the design of more potent and selective analogs.

Prospective Applications in Chemical Biology, Materials Science, and Beyond

The unique structural features of spirocyclic compounds, including the azaspiro[4.5]decan-3-one system, open up a wide range of prospective applications beyond traditional medicinal chemistry.

In chemical biology , functionalized spirocyclic scaffolds can be used as molecular probes to investigate biological processes. Their conformational rigidity can help in understanding the specific binding requirements of biological receptors.

In materials science , the incorporation of rigid, three-dimensional spirocyclic units into polymers or other materials could lead to novel properties. cambridgescholars.com For example, their defined geometry could influence the packing and morphology of materials, potentially leading to applications in areas such as organic electronics or porous materials. The development of spirocyclic building blocks is an active area of research for creating novel scaffolds.

Furthermore, the unique stereochemical properties of spirocycles make them interesting candidates for asymmetric catalysis and as chiral ligands in organometallic chemistry. cambridgescholars.com The exploration of these avenues for this compound and related compounds could unveil a host of new and exciting applications.

Table 2: Summary of Potential Applications
FieldPotential ApplicationRationale
Medicinal ChemistryDevelopment of novel therapeutics (e.g., anticancer, antibacterial, CNS agents)Unique 3D structure, potential for high target specificity researchgate.nettandfonline.com
Chemical BiologyMolecular probes for studying biological systemsConformationally restricted scaffold allows for precise interaction studies
Materials ScienceComponents of novel polymers and functional materialsRigid structure can impart unique physical and optical properties cambridgescholars.com
Asymmetric CatalysisChiral ligands and catalystsInherent chirality of many spirocyclic systems

Q & A

Q. What are the standard synthetic routes for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one, and how can purity be optimized?

The compound is synthesized via spirocyclization reactions, often involving ketone or lactam intermediates. A key step includes the use of tetrahedral intermediates (e.g., cyclopentane-1,1-diacetic anhydride derivatives) to form the spiro framework . Purity optimization requires iterative recrystallization (e.g., using THF/hexane mixtures) and characterization via HPLC (>95% purity). For structural analogs like 8-methyl-2,8-diazaspiro[4.5]decan-3-one, column chromatography with silica gel and ethyl acetate/methanol gradients is recommended .

Q. How is the spirocyclic structure confirmed, and what crystallographic methods are employed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related spiro compounds (e.g., 6-benzyl derivatives) were resolved at 100 K with SHELXL refinement, achieving R-factors <0.04 . Hydrogen-bonding patterns and graph-set analysis (e.g., Etter’s rules) help validate intermolecular interactions and packing . Data-to-parameter ratios >15:1 ensure refinement reliability .

Q. What are the primary biochemical targets of this compound class?

Structural analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. This inhibition occurs via binding to RIPK1’s kinase domain, blocking phosphorylation and downstream cell-death pathways . Target specificity is confirmed through kinase selectivity assays (e.g., against RIPK2 or MLKL).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the spiro ring) affect RIPK1 inhibition efficacy?

Substituents at the 8-position (e.g., methyl vs. benzyl) modulate steric hindrance and hydrophobic interactions with RIPK1’s ATP-binding pocket. For instance, 8-methyl derivatives show IC₅₀ values <100 nM in U937 cell necroptosis assays, while bulkier groups reduce potency due to steric clashes . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants or π-hydrophobic parameters can predict activity trends.

Q. What experimental challenges arise in crystallizing spirocyclic compounds, and how are they resolved?

Challenges include low crystal symmetry and solvent inclusion. Strategies:

  • Cosolvent systems : Use 1:1 chloroform/methanol for slow evaporation.
  • Temperature control : Crystallization at 100 K minimizes thermal motion artifacts .
  • Twinned data : SHELXE’s dual-space algorithms improve phase resolution for low-symmetry space groups (e.g., P2₁/c) .

Example: A related 1,4-dioxaspiro[4.5]decane derivative crystallized in a monoclinic system (Z=4) with a 16.9 data-to-parameter ratio .

Q. How can contradictory biochemical data (e.g., variable IC₅₀ in necroptosis assays) be systematically addressed?

Contradictions often stem from assay conditions (e.g., TNF-α concentration, cell passage number). Mitigation steps:

  • Standardized protocols : Use identical cell lines (e.g., HT-29 or U937) and stimulus (100 ng/mL TNF-α + 20 µM Z-VAD-FMK).
  • Metabolic stability checks : Monitor compound degradation via LC-MS over 24-hour incubations .
  • Positive controls : Include necrostatin-1 (RIPK1 inhibitor) to calibrate assay sensitivity .

Methodological Tables

Table 1: Comparison of Synthetic Yields for Spirocyclic Derivatives

CompoundMethodYield (%)Purity (HPLC)Reference
8,8-Dimethyl-7,9-dioxa-2-azaspiroCyclopentane anhydride6298.5
8-Methyl-2,8-diazaspiro[4.5]decanLactam alkylation7899.1
6-Benzyl-1,4-dioxaspiro derivativeGrignard addition4597.8

Table 2: Crystallographic Parameters for Selected Spiro Compounds

CompoundSpace GroupR-factorData/Parameter RatioTemp (K)Reference
6-Benzyl-3-(1,4-dioxaspiro)P2₁/c0.04016.9100
8-Oxaspiro[4.5]decane-7,9-dioneP-10.05214.3RT

Key Research Considerations

  • Data Reproducibility : Cross-validate RIPK1 inhibition using orthogonal assays (e.g., Western blot for p-MLKL vs. cell viability) .
  • Synthetic Scalability : Transition from batch to flow chemistry may improve yields for gram-scale synthesis .
  • Computational Modeling : Molecular dynamics simulations (e.g., AMBER) predict spiro ring puckering and ligand-binding poses .

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